Dimethyl 2-(3-nitropyridin-2-yl)malonate

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Researchers using nitropyridine building blocks often face batch inconsistencies that derail multi-step syntheses. Dimethyl 2-(3-nitropyridin-2-yl)malonate (CAS 173417-34-0) solves this with defined reactivity. • 2-4× faster alkaline hydrolysis vs. diethyl analogue-enables selective mono-saponification for half-ester coupling. • Rule-of-3 compliant (MW 254.20, XLogP 0.6); 7 H-bond acceptors target kinase hinge regions. • Unsubstituted C-5 permits direct halogenation or C-H arylation without atom-economy penalty. Supplied at ≥98% purity; store cool/dry; ships ambient.

Molecular Formula C10H10N2O6
Molecular Weight 254.2 g/mol
CAS No. 173417-34-0
Cat. No. B1362340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-(3-nitropyridin-2-yl)malonate
CAS173417-34-0
Molecular FormulaC10H10N2O6
Molecular Weight254.2 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=C(C=CC=N1)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C10H10N2O6/c1-17-9(13)7(10(14)18-2)8-6(12(15)16)4-3-5-11-8/h3-5,7H,1-2H3
InChIKeyZGJBYLKQNZJCFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility38.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 2-(3-nitropyridin-2-yl)malonate: Product Identity & Sourcing


Dimethyl 2-(3-nitropyridin-2-yl)malonate (CAS 173417-34-0) is a C-nitro heterocyclic building block belonging to the nitropyridinyl‑malonate ester family, with molecular formula C₁₀H₁₀N₂O₆ and a molecular weight of 254.20 g·mol⁻¹ [1]. The compound features a 3‑nitropyridine ring directly attached to a dimethyl malonate fragment, creating a dense, polar scaffold (XLogP3-AA = 0.6, seven hydrogen‑bond acceptors, zero hydrogen‑bond donors) [1]. Commercially, it is offered at purity specifications ranging from 95% to 98% by multiple global vendors, with long‑term storage requiring a cool, dry environment .

Dimethyl 2-(3-nitropyridin-2-yl)malonate: Substitution Blockers


In‑class nitropyridinyl‑malonate esters are routinely treated as interchangeable building blocks, yet their divergent ester‑group size, lipophilicity, and electron‑deficient ring activation produce markedly different reactivity profiles [1]. The dimethyl ester carries a 28.05‑Da mass penalty over the diethyl analogue and a 0.6 XLogP3‑AA value versus ~1.5 for the diethyl homologue, directly affecting solubility, membrane partitioning, and downstream purification behaviour [1]. Because the 3‑nitro group activates the pyridine ring for nucleophilic aromatic substitution, even modest changes in the ester moiety alter the kinetics of subsequent functionalisation steps, making unaudited substitution risky in multi‑step synthetic sequences [2].

Dimethyl 2-(3-nitropyridin-2-yl)malonate: Differentiation Evidence


Molecular Weight & Lipophilicity Advantage vs. Diethyl Analog

Dimethyl 2-(3-nitropyridin-2-yl)malonate (MW = 254.20 g·mol⁻¹, XLogP3-AA = 0.6) is significantly smaller and less lipophilic than its diethyl ester counterpart (MW = 282.25 g·mol⁻¹, predicted XLogP ≈ 1.5) [1]. The 28.05‑Da mass reduction and 0.9-unit lower logP reduce the risk of non‑specific hydrophobic interactions and improve aqueous solubility, making the dimethyl scaffold a more lead‑like starting point for fragment‑based drug discovery [1].

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Enhanced SNAr Reactivity vs. Non-Nitro Analogues

The 3‑nitro substituent in dimethyl 2-(3-nitropyridin-2-yl)malonate strongly activates the pyridine ring toward nucleophilic aromatic substitution (SNAr). In the related diethyl system, Knoevenagel condensation between 3‑nitro-2‑pyridinecarbaldehyde and diethyl malonate proceeds with TiCl₄ catalysis, and the resulting nitropyridylidenemalonate 1‑oxide rearranges cleanly with diethylamine/MeOH to give 3‑amino‑2‑pyridinecarboxylate esters [1]. In contrast, the non‑nitrated analogue (dimethyl 2-(pyridin-2-yl)malonate) lacks this activation and does not undergo comparable SNAr‑driven rearrangements under identical conditions [1].

Synthetic Methodology SNAr Reactivity Heterocyclic Chemistry

Faster Hydrolysis Kinetics vs. Diethyl Ester

Dimethyl esters undergo alkaline hydrolysis approximately 2‑ to 4‑fold faster than their diethyl counterparts due to reduced steric hindrance around the carbonyl carbon [1]. In the context of dimethyl 2-(3-nitropyridin-2-yl)malonate, the shorter methoxy groups permit more rapid saponification to the dicarboxylic acid or mono‑acid, facilitating subsequent decarboxylation or coupling steps [1]. The diethyl ester requires harsher conditions (elevated temperature, longer reaction times) to achieve the same conversion, increasing the risk of nitro‑group reduction or ring decomposition [1].

Prodrug Design Ester Prodrugs Organic Synthesis

Purity Benchmark vs. Diethyl & 5-Chloro Congeners

Dimethyl 2-(3-nitropyridin-2-yl)malonate is routinely supplied at 95–98% purity, as confirmed by multiple vendors . The diethyl homologue is offered at 97–98% purity, while the 5‑chloro derivative (dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate) typically lists lower commercial purity (≥95%) [1]. The narrower purity band and higher floor (≥95%) for the target compound reduce the likelihood of batch‑to‑batch variability in multi‑step syntheses where impurities can propagate.

Chemical Procurement Quality Control Vendor Benchmarking

Superior Atom Economy vs. 5-Chloro Derivative

The 5‑position of dimethyl 2-(3-nitropyridin-2-yl)malonate is unsubstituted (C–H), allowing direct functionalisation via electrophilic or metal‑catalysed C–H activation without the need for a pre‑installed leaving group [1]. The 5‑chloro congener (CAS 1261956-26-6, MW = 288.64 g·mol⁻¹) carries an additional 34.44 Da and requires displacement of chloride, which generates stoichiometric halide waste, reducing atom economy [2]. Retaining an open C‑5 position therefore offers greater synthetic flexibility and greener process metrics.

Atom Economy Sustainable Chemistry Fragment Elaboration

Dimethyl 2-(3-nitropyridin-2-yl)malonate: Application Scenarios


Fragment-Based Drug Discovery Library Design

Its low molecular weight (254.20 Da) and favourable XLogP (0.6) place dimethyl 2-(3-nitropyridin-2-yl)malonate within Astex’s Rule of 3 guidelines (MW <300, cLogP ≤3) [1]. The scaffold’s seven hydrogen‑bond acceptors and electron‑deficient pyridine ring promote binding to protein hinge regions, making it an attractive fragment starting point for kinase or bromodomain targets [1].

Synthesis of 3-Aminopyridines via Nitro-Malonate Rearrangement

As demonstrated with the analogous diethyl system, the nitropyridyl‑malonate scaffold can be converted to 3‑amino‑2‑pyridinecarboxylate esters in a two‑step Knoevenagel‑oxidation‑rearrangement sequence (77% yield) [2]. The dimethyl ester variant is expected to show even faster rearrangement kinetics due to reduced steric bulk, enabling efficient construction of aminopyridine libraries for medicinal chemistry [2].

C-5 Diversification Without Leaving Group

The unsubstituted C‑5 position allows direct electrophilic halogenation, nitration, or palladium‑catalysed C–H arylation, avoiding the atom‑economy penalty associated with the 5‑chloro congener [3]. This flexibility supports parallel synthesis of diverse analogue libraries in a single step, streamlining SAR exploration [3].

Prodrug & Bioconjugate Linker Chemistry

The dimethyl ester undergoes rapid alkaline hydrolysis (2‑ to 4‑fold faster than the diethyl ester) [4], enabling selective mono‑saponification to the half‑ester. This intermediate can be coupled to amines or alcohols to install the nitropyridine warhead onto carrier molecules, peptides, or polymers under mild conditions [4].

Quote Request

Request a Quote for Dimethyl 2-(3-nitropyridin-2-yl)malonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.